molecular formula C20H42O2Sn B078725 Tributyl(octanoyloxy)stannane CAS No. 10603-63-1

Tributyl(octanoyloxy)stannane

Cat. No.: B078725
CAS No.: 10603-63-1
M. Wt: 433.3 g/mol
InChI Key: IDROVICGMCMYRR-UHFFFAOYSA-M
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Description

Tributyl(octanoyloxy)stannane is a highly versatile organotin compound that serves as a powerful reagent in advanced organic synthesis and catalysis. Its primary research value lies in its dual functionality, acting both as a source of the tributylstannyl moiety and as an acyl transfer agent. This compound is particularly valued in transesterification reactions, where it efficiently catalyzes the exchange of ester groups under mild conditions, a key step in the synthesis of complex polymers, fragrances, and fine chemicals. Furthermore, it finds specific application in Stille-type cross-coupling reactions, enabling the formation of carbon-carbon bonds between stannanes and organic halides, which is fundamental in constructing complex molecular architectures for pharmaceuticals and material science. Its mechanism of action typically involves the initial coordination of the tin center to a carbonyl oxygen, activating the substrate for nucleophilic attack and facilitating subsequent group transfer. Researchers utilize this compound for its high reactivity and selectivity, which provides a robust tool for constructing and modifying complex organic molecules in a controlled manner. It is an essential reagent for developing new synthetic methodologies and for the exploratory synthesis of novel compounds in medicinal chemistry and polymer research. This product is strictly for laboratory research purposes.

Properties

CAS No.

10603-63-1

Molecular Formula

C20H42O2Sn

Molecular Weight

433.3 g/mol

IUPAC Name

tributylstannyl octanoate

InChI

InChI=1S/C8H16O2.3C4H9.Sn/c1-2-3-4-5-6-7-8(9)10;3*1-3-4-2;/h2-7H2,1H3,(H,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

IDROVICGMCMYRR-UHFFFAOYSA-M

SMILES

CCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC

Canonical SMILES

CCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC

Other CAS No.

10603-63-1

Origin of Product

United States

Coordination Chemistry of Tributyl Octanoyloxy Stannane and Analogous Organotin Carboxylates

Coordination Motifs and Geometries around the Tin Center

Triorganotin(IV) carboxylates, with the general formula R₃Sn(OOCR'), exhibit a range of coordination numbers and geometries around the central tin atom, largely influenced by the nature of the organic groups (R) on the tin and the carboxylate ligand. While four-coordinate tetrahedral geometry can be observed, particularly in non-coordinating solvents, higher coordination numbers are common, leading to more complex structures. nih.govresearchgate.net

In the solid state, a five-coordinate, distorted trigonal-bipyramidal geometry is frequently observed. nih.govtandfonline.com In this arrangement, the three carbon atoms of the organic groups occupy the equatorial positions, while the two axial positions are typically occupied by oxygen atoms from the carboxylate ligands. nih.gov This C₃SnO₂ core defines the geometry, which often deviates from ideal angles due to the constraints of the carboxylate bite angle and intermolecular interactions. The degree of distortion in the trigonal-bipyramidal geometry can be quantified, indicating deviations toward a square pyramidal arrangement. nih.gov

Organotin(IV) carboxylates can exist as both discrete monomeric units and extended polymeric chains. sysrevpharm.org The specific architecture adopted is highly dependent on the steric bulk of the substituents on the tin atom and the carboxylate ligand, as well as crystallization conditions.

In monomeric structures, the carboxylate ligand may chelate the tin center. However, a more common motif for triorganotin(IV) carboxylates like tributyl(octanoyloxy)stannane is the formation of one-dimensional (1D) coordination polymers. nih.gov In these polymeric chains, the carboxylate group acts as a bridging ligand, connecting adjacent R₃Sn units. nih.govnih.gov One oxygen atom of the carboxylate forms a covalent bond with one tin atom, while the second oxygen atom forms a coordinate bond to a neighboring tin atom. This bridging results in an infinite zig-zag chain structure. nih.govnih.gov

Bulky substituents on the carboxylate ligand can sterically hinder the formation of polymeric chains, favoring lower coordination numbers or monomeric structures. acs.org Conversely, less sterically demanding carboxylates are more likely to act as bridging ligands, facilitating the formation of five-coordinate, polymeric structures. The electronic properties of the carboxylate, influenced by substituents, can also affect the Lewis acidity of the tin center and the strength of the Sn-O coordinate bonds, thereby influencing the structural outcome. nih.gov The flexible coordination behavior of the carboxylate group, which can adopt monodentate, chelating, or bridging modes, is fundamental to the structural diversity seen in these compounds. tandfonline.com

Table 1: Representative Structural Data for a Polymeric Triorganotin(IV) Carboxylate with a Trigonal-Bipyramidal Geometry

ParameterMolecule A (Sn1)Molecule B (Sn2)
Coordination Geometry Distorted Trigonal-BipyramidalDistorted Trigonal-Bipyramidal
Sn-O Bond Lengths (Å) Sn1-O1 = 2.173, Sn1-O2 = 2.420Sn2-O5 = 2.168, Sn2-O6 = 2.443
C-O Bond Lengths (Å) C-O (short) = 1.241, C-O (long) = 1.280C-O (short) = 1.245, C-O (long) = 1.276
Selected Bond Angles (°) O2-Sn1-O1 = 171.5O6-Sn2-O5 = 170.8

Data synthesized from a representative crystal structure of a tributyltin(IV) aromatic carboxylate. Note the asymmetric coordination of the bridging carboxylate ligand, evidenced by the two different Sn-O bond lengths. nih.gov

Ligand Exchange and Dissociation Processes

The coordination environment of organotin carboxylates is not always static, particularly in solution. While solid-state structures are often well-defined polymers, these structures can undergo dissociation or ligand exchange processes when dissolved. sysrevpharm.org Multinuclear NMR spectroscopy studies often indicate that the higher coordination number observed in the solid state may not be fully retained in solution. researchgate.net

For many triorganotin(IV) derivatives, NMR data in non-coordinating solvents suggest a four-coordinate, tetrahedral geometry, implying that the intermolecular coordinate bonds that form the polymeric backbone are broken upon dissolution. nih.govsysrevpharm.org This suggests an equilibrium between the polymeric, five-coordinate species and a monomeric, four-coordinate species. This fluxional behavior is a key feature of organotin chemistry, where the lability of the carboxylate ligand allows for dynamic exchange processes. sysrevpharm.org The position of this equilibrium can be influenced by solvent polarity, concentration, and temperature.

Interactions with Other Donor Atoms and Chelating Ligands

The Lewis acidic tin center in tributyltin and related organotin moieties readily interacts with a wide variety of other donor atoms, particularly nitrogen and sulfur. The introduction of multidentate or chelating ligands containing these atoms leads to the formation of stable, hypercoordinate complexes with well-defined geometries. nih.govnih.gov

Schiff base ligands containing nitrogen and sulfur (NS) or nitrogen, oxygen, and sulfur (ONS) donor sets are effective chelators for organotin(IV) cations. nih.gov Coordination typically occurs through deprotonation of thiol (S-H) or hydroxyl (O-H) groups and donation from the azomethine nitrogen. nih.gov Depending on the stoichiometry and the nature of the ligand, these interactions can result in five-coordinate trigonal-bipyramidal or six-coordinate distorted octahedral geometries around the tin atom. nih.govresearchgate.net

Dithiocarbamate ligands, with their two sulfur donor atoms, are also excellent ligands for organotin(IV) centers, forming stable complexes due to the strong affinity of the soft Lewis acidic tin for the soft sulfur donors. nih.gov The coordination of these various chelating ligands demonstrates the propensity of the tin atom in organotin compounds to expand its coordination sphere well beyond four.

Supramolecular Assembly in Organotin Systems

Beyond the formation of simple coordination polymers, organotin carboxylates are capable of assembling into more complex, higher-order supramolecular structures. researchgate.net These architectures are stabilized by a combination of coordinative bonds and weaker intermolecular forces, such as hydrogen bonding, C-H···π, and π-π stacking interactions. acs.orgresearchgate.net

In polymeric triorganotin carboxylates, the 1D chains formed by carboxylate bridging can be further organized into two-dimensional (2D) sheets or three-dimensional (3D) networks. nih.gov This assembly is directed by interactions between the organic substituents on the tin atom and the carboxylate ligands of adjacent chains. For instance, aromatic rings on the carboxylate ligand can engage in π-π stacking, while hydrogen bonds can link chains together, sometimes incorporating solvent molecules into the extended lattice. acs.orgresearchgate.net The interplay between the strong Sn-O coordination bonds and these weaker, directional secondary interactions is a defining feature of the supramolecular chemistry of organotin carboxylates, leading to robust and intricate solid-state architectures. nih.gov

Mechanistic Investigations of Tributyl Octanoyloxy Stannane in Catalysis and Organic Transformations

Catalytic Roles of Organotin Carboxylates in Polymerization

Organotin carboxylates, a class of compounds including tributyl(octanoyloxy)stannane, are significant catalysts in polymer chemistry, particularly in the synthesis of polyesters through ring-opening polymerization (ROP). Their efficacy stems from their ability to activate cyclic ester monomers and facilitate controlled polymer chain growth. These compounds typically act as pre-catalysts, requiring activation by a co-initiator to form the catalytically active species.

The predominant mechanism through which organotin carboxylates catalyze the ring-opening polymerization of cyclic esters, such as ε-caprolactone and lactide, is the coordination-insertion mechanism. researchgate.netrsc.org This pathway involves the direct interaction of the monomer with the tin-based catalyst.

The process is initiated by the reaction of the organotin carboxylate with a protic co-initiator, typically an alcohol (ROH), which displaces the carboxylate group to form a tin alkoxide. This tin alkoxide is the true active species in the polymerization. acs.org The subsequent steps are outlined below.

Table 1: Steps of the Coordination-Insertion Mechanism

StepDescription
1. Monomer Coordination The carbonyl oxygen of the cyclic ester monomer coordinates to the Lewis acidic tin center of the active tin alkoxide species.
2. Nucleophilic Attack The alkoxide group attached to the tin atom performs a nucleophilic attack on the carbonyl carbon of the coordinated monomer.
3. Ring Opening This attack leads to the cleavage of the acyl-oxygen bond of the cyclic ester, causing the ring to open.
4. Monomer Insertion The opened monomer is inserted between the tin atom and the alkoxide group, effectively extending the chain and regenerating a tin alkoxide at the new chain end, ready to coordinate with another monomer.

This cycle repeats, allowing for the progressive growth of the polymer chain. The coordination of the monomer to the metal center is a crucial step that activates the monomer towards nucleophilic attack and dictates the stereochemistry of the resulting polymer. uomustansiriyah.edu.iqwikipedia.org

Organotin carboxylates like tin(II) octoate are more accurately described as catalyst precursors or activators rather than direct initiators in the ROP of cyclic esters. acs.org The polymerization is typically initiated by a nucleophilic species containing a hydroxyl group, such as an alcohol or water. In the absence of such a co-initiator, the polymerization is often slow or does not occur.

The organotin compound activates the co-initiator (e.g., an alcohol, ROH) by forming a more nucleophilic tin alkoxide species (Sn-OR). It is this tin alkoxide that initiates the polymerization by attacking the cyclic monomer. acs.org The organotin carboxylate facilitates the reversible reaction:

...−SnOct + ROH ⇌ ...−Sn−OR + OctH

This equilibrium means that the active initiating species is formed in situ. The polymer chain then grows from this tin alkoxide end. Throughout the polymerization process, these interconversions between the carboxylate and alkoxide forms can continue to occur. acs.org This dual role highlights the compound's function in both generating the active species and propagating the polymer chain.

Kinetic investigations of ROP catalyzed by tin compounds provide critical insights into the reaction rates and mechanisms. These studies often focus on determining the rate constants for the initiation phase (kᵢ) and the propagation phase (kₚ). researchgate.net A general kinetic model can be applied to describe the monomer depletion and initiation phases for metal-catalyzed living ROP reactions. researchgate.net

For instance, studies on the ROP of L-lactide using various tin(II) catalysts have shown that at lower temperatures (e.g., 25 °C), the initiation rate can be significantly slower than the propagation rate (kᵢ < kₚ). researchgate.net However, at elevated temperatures (e.g., 60 °C), the initiation can be much faster, with no discernible separate initiation phase. researchgate.net

Table 2: Representative Kinetic Findings for Tin-Catalyzed L-Lactide ROP

Catalyst SystemTemperature (°C)Kinetic ObservationReference
Tin(II) alkoxide complexes25Initiation is an order of magnitude slower than propagation. researchgate.net
Tin(II) alkoxide complexes60No distinct initiation phase was observed; initiation is rapid. researchgate.net
Sn(Oct)₂ with alcohol co-initiatorNot specifiedThe formation of the actual initiator (tin alkoxide) was deduced from kinetic arguments. acs.org

These kinetic analyses confirm that the polymerization proceeds via the insertion of the monomer into the tin-alkoxide bond. acs.org The rate of polymerization can be influenced by factors such as catalyst concentration, co-initiator concentration, temperature, and the specific type of monomer and catalyst used. researchgate.netacs.org

Applications in Cross-Coupling Reactions (Stille-type Chemistry)

Organotin compounds, including those with carboxylate ligands, are pivotal reagents in palladium-catalyzed cross-coupling reactions, famously known as the Stille reaction. libretexts.orgorganicreactions.org This reaction is a powerful method for forming carbon-carbon bonds and is widely used in organic synthesis due to its tolerance of a wide array of functional groups. scispace.comresearchgate.net

The Stille reaction couples an organotin reagent (R¹-SnR₃) with an organic electrophile (R²-X, where X is typically a halide or triflate) in the presence of a palladium catalyst. libretexts.orgwikipedia.org The catalytic cycle is generally understood to involve three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Table 3: The Catalytic Cycle of the Stille Reaction

StepReactantsProcessProductPd Oxidation State Change
Oxidative Addition Pd(0) complex, Organic Electrophile (R²-X)The organic electrophile adds across the Pd(0) center.Pd(II) complex (R²-Pd-X)0 → +2
Transmetalation Pd(II) complex (R²-Pd-X), Organotin Reagent (R¹-SnR₃)The R¹ group from the organotin reagent replaces the X group on the palladium complex. This is often the rate-determining step.Pd(II) complex (R²-Pd-R¹), Tin Halide (X-SnR₃)No change (+2)
Reductive Elimination Pd(II) complex (R²-Pd-R¹)The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center.Coupled Product (R¹-R²), Pd(0) complex+2 → 0

The oxidative addition is the initial step of the catalytic cycle, where the active Pd(0) catalyst reacts with the organic electrophile (R²-X). libretexts.org This process begins with a coordinatively unsaturated 14-electron Pd(0) species, which is highly reactive. wikipedia.org

The mechanism is proposed to proceed through a concerted, three-center transition state, leading to the formation of a 16-electron Pd(II) intermediate. uwindsor.ca Initially, this addition forms a cis-complex (cis-[PdR²X(L)₂]). uwindsor.caharvard.edu

Pd(0)L₂ + R²-X → cis-[Pd(II)R²X(L)₂]

However, this cis-isomer is often unstable and rapidly isomerizes to the thermodynamically more stable trans-isomer (trans-[PdR²X(L)₂]). uwindsor.caharvard.edu In many cases, this isomerization is so fast that the initial cis-complex is not observed under typical reaction conditions. uwindsor.ca For most practical considerations in the Stille coupling, the subsequent transmetalation step is believed to occur from this more stable trans-palladium(II) complex. uwindsor.ca

Transmetalation Processes Involving Tributyltin Species

Transmetalation is a crucial step in many palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orguwindsor.ca This process involves the transfer of an organic group from the tributyltin reagent to the palladium(II) center, which is a pivotal moment in the catalytic cycle where the new carbon-carbon bond is prepared for formation. wikipedia.org The general form of the Stille reaction involves an organostannane and an organic electrophile. wikipedia.org

The mechanism of transmetalation can vary depending on the specific substrates, ligands, and reaction conditions. wikipedia.org The most widely accepted pathway is an associative mechanism, where the organostannane coordinates to the palladium complex. wikipedia.org This coordination can lead to a transient, higher-coordinate palladium species before the organic group is transferred and the tin halide is released. wikipedia.orglibretexts.org The rate of transmetalation is often the rate-determining step of the entire catalytic cycle and is influenced by the nature of the organic group being transferred, with rates generally following the order: alkynyl > alkenyl > aryl > allyl > alkyl. wikipedia.org

Two primary mechanistic pathways have been proposed for the transmetalation step:

Cyclic (Associative) Mechanism: This pathway involves a closed, four-membered transition state incorporating the palladium center, the halide or other leaving group, the tin atom, and the carbon atom of the transferring group. libretexts.org This mechanism typically proceeds with retention of stereochemistry at the transferring carbon atom.

Open (Dissociative) Mechanism: In this pathway, ligand dissociation from the palladium complex may occur first, creating a more open coordination site for the organostannane to approach. The specifics of this pathway can be influenced by solvent polarity and the nature of the ligands on the palladium catalyst.

The choice between these pathways can be influenced by factors such as the steric bulk of the ligands and the electronic properties of the substrates.

Table 1: Key Factors Influencing Transmetalation in Stille Coupling

Factor Influence on Transmetalation
Transferring Group (R) The rate is highly dependent on the R group (alkynyl > alkenyl > aryl > allyl > alkyl). wikipedia.org
Ligands on Palladium Bulky and electron-rich ligands can influence the rate and mechanism. nih.gov
Solvent Polar solvents can affect the stability of intermediates and transition states. uwindsor.ca

| Additives | Copper(I) salts can sometimes accelerate the reaction, although the exact mechanism is debated. researchgate.net |

Reductive Elimination Pathways

Reductive elimination is the final, product-forming step in the Stille cross-coupling catalytic cycle. wikipedia.org In this step, the two organic groups coupled to the palladium(II) center—one from the original electrophile and one transferred from the tributyltin reagent—are joined together to form a new carbon-carbon bond. uwindsor.ca Simultaneously, the palladium center is reduced from its +2 oxidation state back to its catalytically active 0 oxidation state, allowing the cycle to begin anew. wikipedia.org

For reductive elimination to occur, the two organic groups must be positioned cis to each other on the square planar palladium complex. uwindsor.ca If the intermediate formed after transmetalation has the groups in a trans arrangement, a trans-to-cis isomerization must precede the final bond formation. uwindsor.ca This isomerization is typically fast under standard Stille reaction conditions. uwindsor.ca

The rate and efficiency of reductive elimination are influenced by several factors:

Nature of the Organic Groups: Electron-withdrawing groups can sometimes slow down the process, while bulky groups can promote it by relieving steric strain in the transition state.

Ligand Properties: The steric and electronic properties of the phosphine (B1218219) ligands (or other ligands) on the palladium center play a critical role. Bulky ligands can accelerate reductive elimination. nih.govberkeley.edu

Reaction Conditions: Temperature and solvent can affect the rate of this step, as with other steps in the catalytic cycle.

In some cases, competing side reactions like beta-hydride elimination can occur if the alkyl groups involved have beta-hydrogens, but the Stille reaction is renowned for its broad functional group tolerance, which minimizes such unwanted pathways. uwindsor.ca

Stereochemical Control and Regioselectivity in Cross-Coupling

A significant advantage of the Stille reaction is the high degree of stereochemical and regiochemical control it offers.

Stereochemical Control: In most cases, the configuration of alkenylstannanes is retained throughout the reaction, meaning that a (Z)- or (E)-alkene will typically yield the corresponding (Z)- or (E)-coupled product. researchgate.net This stereospecificity is a direct consequence of the mechanistic pathway, where both the oxidative addition and reductive elimination steps generally proceed with retention of configuration. The transmetalation step is also typically stereoretentive. nih.gov This predictability is crucial in the synthesis of complex molecules where maintaining specific double bond geometries is essential. While harsh reaction conditions can sometimes lead to isomerization, modern protocols are optimized to preserve stereochemistry. researchgate.net

Regioselectivity: The Stille reaction is also highly regioselective. When coupling partners have multiple potential reaction sites, the reaction can often be directed to a specific location. For instance, in a molecule containing both a bromide and a triflate, the palladium catalyst will preferentially undergo oxidative addition at the more reactive carbon-halide bond. uwindsor.ca Similarly, the inherent differences in the transfer rates of various organic groups from the tin atom allow for selective coupling. The "non-transferable" butyl groups on the stannane (B1208499) reagent rarely participate in the coupling, ensuring that only the desired organic group (alkenyl, aryl, etc.) is transferred to the palladium catalyst. researchgate.net

Tributyltin-Mediated Radical Reactions

Tributyltin species, particularly tributyltin hydride (Bu₃SnH), are cornerstone reagents for generating and propagating radical chain reactions in organic synthesis. organic-chemistry.org These reactions provide powerful methods for forming carbon-hydrogen and carbon-carbon bonds under mild conditions. libretexts.orglibretexts.org

Generation and Reactivity of Tributyltin Radicals

The key reactive species in these transformations is the tributyltin radical (Bu₃Sn•). This radical is most commonly generated from tributyltin hydride through the action of a radical initiator, such as azobisisobutyronitrile (AIBN). libretexts.orglibretexts.org Upon heating, AIBN decomposes to produce nitrogen gas and two carbon-centered radicals, which then abstract a hydrogen atom from the relatively weak Sn-H bond of tributyltin hydride (Bond Dissociation Energy ~74 kcal/mol) to form the tributyltin radical. organic-chemistry.orglibretexts.org

Initiation Step:

AIBN → 2 R• + N₂(g)

R• + Bu₃SnH → RH + Bu₃Sn•

Once generated, the tributyltin radical is a highly reactive, neutral species. Its primary role is to act as a chain carrier. libretexts.org It readily abstracts halogen atoms from organic halides or attacks other functional groups to generate a new carbon-centered radical, which can then undergo further transformations. libretexts.orgnih.gov The strength of the newly formed tin-halogen bond provides a strong thermodynamic driving force for this initial abstraction step. nih.gov

Dehalogenation and Related Reductions

One of the most fundamental applications of tributyltin radicals is in the dehalogenation of organic halides, effectively replacing a halogen atom with a hydrogen atom. libretexts.org This transformation proceeds via a radical chain mechanism.

Propagation Steps:

Halogen Abstraction: The tributyltin radical abstracts a halogen atom from the organic halide (R-X) to form a stable tributyltin halide (Bu₃SnX) and a carbon-centered radical (R•). Bu₃Sn• + R-X → Bu₃SnX + R•

Hydrogen Transfer: The newly formed carbon radical (R•) abstracts a hydrogen atom from a molecule of tributyltin hydride to yield the final reduced product (R-H) and regenerate the tributyltin radical (Bu₃Sn•), which can then continue the chain. R• + Bu₃SnH → R-H + Bu₃Sn•

This cycle continues until the limiting reagent is consumed. The efficiency of the initial halogen abstraction depends on the nature of the halogen, following the general reactivity trend I > Br > Cl >> F, which correlates with the carbon-halogen bond strength. nih.gov

Table 2: Relative Rates of Halogen Abstraction by Tributyltin Radical

Substrate Type Relative Rate of Reaction
Alkyl Iodides Very Fast
Alkyl Bromides Fast
Alkyl Chlorides Slow
Aryl Iodides Fast

| Aryl Bromides | Moderate |

Carbon-Carbon Bond Forming Reactions

Beyond simple reductions, tributyltin-mediated radical reactions are exceptionally powerful for forming carbon-carbon bonds. libretexts.org These reactions typically involve the generation of a carbon radical from an organic halide, which is then "trapped" by an alkene or alkyne before the hydrogen transfer step occurs. libretexts.org

The general mechanism involves an additional step in the propagation cycle:

Radical Generation: Bu₃Sn• + R-X → Bu₃SnX + R•

C-C Bond Formation (Inter- or Intramolecular): The carbon radical (R•) adds to a π-system (e.g., an alkene), forming a new C-C bond and a new radical intermediate. R• + H₂C=CHY → R-CH₂-C•HY

Hydrogen Transfer: The new radical intermediate abstracts a hydrogen from Bu₃SnH to give the final product and regenerate the Bu₃Sn• radical. R-CH₂-C•HY + Bu₃SnH → R-CH₂-CH₂Y + Bu₃Sn•

These reactions are particularly effective for intramolecular cyclizations, where a radical generated at one end of a molecule adds to a double or triple bond within the same molecule. libretexts.org Radical cyclizations are kinetically controlled and show a strong preference for forming five-membered rings over six-membered rings, making this a highly predictable and synthetically useful method for constructing cyclic systems. libretexts.org

Mechanistic Nuances in Radical Chain Processes

While tributyltin hydride (Bu₃SnH) is the more traditionally recognized agent for radical chain reactions, this compound introduces distinct mechanistic subtleties. The core of its function in these processes still revolves around the generation and propagation of radical species; however, the presence of the octanoyloxy ligand, as opposed to a hydride, modifies the initiation and propagation steps.

In a typical radical chain reaction initiated by a radical initiator such as azobisisobutyronitrile (AIBN), the tributyltin radical (Bu₃Sn•) is the key chain-propagating species. libretexts.org With tributyltin hydride, the hydride is abstracted by a carbon-centered radical to propagate the chain and form the final product. In the case of this compound, the mechanism is less direct for hydrogen donation.

The initiation of a radical chain process involving this compound would still rely on the homolytic cleavage of a radical initiator to generate an initial radical. This radical can then react with a suitable substrate, for instance, an alkyl halide (R-X), to produce an alkyl radical (R•).

Initiation: AIBN → 2 (CH₃)₂C(CN)• + N₂ (CH₃)₂C(CN)• + R-X → (CH₃)₂C(CN)X + R•

The propagation phase is where the nuances of the octanoyloxy ligand become significant. The tributyltin radical, once formed, can react with an alkyl halide to generate an alkyl radical and tributyltin halide. libretexts.org However, the regeneration of the tributyltin radical is crucial for the chain reaction to continue. In the absence of a hydride donor like Bu₃SnH, the reaction may proceed through alternative pathways.

One possibility is that this compound itself can participate in the propagation, although not as a direct hydrogen donor. The tributyltin radical can be generated from this compound under certain conditions, for example, through photolysis or reaction with another radical species, leading to the homolytic cleavage of a tin-butyl bond.

Propagation Steps (Hypothesized):

Radical Abstraction: A radical species (Y•) could potentially abstract a butyl group from the tin center, although this is less common than halide abstraction. Y• + Bu₃Sn(OOC₇H₁₅) → Y-Bu + Bu₂Sn(OOC₇H₁₅)•

Reaction with Substrate: The generated alkyl radical (R•) can then undergo the desired transformation, such as addition to an alkene or cyclization. R• + CH₂=CHZ → RCH₂-C•HZ

Chain Transfer: For the chain to continue, a chain transfer agent is necessary to regenerate a radical that can continue the cycle. If this compound is the primary tin species, the termination steps might become more prevalent, potentially leading to lower reaction efficiency compared to processes using Bu₃SnH.

The octanoyloxy ligand, being more electron-withdrawing than a hydride, can influence the stability and reactivity of the tin-centered radical. This can affect the rate of radical initiation and propagation steps. The exact nature of these effects is a subject of ongoing research and is likely dependent on the specific reaction conditions and substrates involved.

Table 1: Comparison of Key Moieties in Radical Chain Reactions
CompoundKey Functional GroupRole in Radical Chain Reaction
Tributyltin HydrideSn-HHydrogen donor to propagate the radical chain
This compoundSn-O-C=OPrimarily a source of tributyltin radicals; not a direct hydrogen donor

Other Catalytic Applications in Organic Synthesis

Beyond its involvement in radical chemistry, this compound demonstrates significant utility as a Lewis acid catalyst and in facilitating multi-component reactions.

The tin atom in this compound possesses vacant d-orbitals, allowing it to act as a Lewis acid by accepting electron pairs from donor atoms such as oxygen and nitrogen. This Lewis acidity is central to its catalytic activity in a range of organic transformations. Organotin carboxylates are known to be effective Lewis acid catalysts, particularly in reactions such as esterification, transesterification, and the formation of polyurethanes. libretexts.org

The general mechanism for Lewis acid catalysis by this compound involves the coordination of the tin center to a carbonyl oxygen of a substrate, such as an ester or an aldehyde. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack.

For example, in a transesterification reaction, the tin catalyst would activate the substrate ester, facilitating the attack of an alcohol nucleophile.

Mechanism of Lewis Acid Catalyzed Transesterification:

Activation of the Ester: R¹COOR² + Bu₃Sn(OOC₇H₁₅) ⇌ [R¹CO(→SnBu₃(OOC₇H₁₅))OR²]

Nucleophilic Attack: [R¹CO(→SnBu₃(OOC₇H₁₅))OR²] + R³OH → [Intermediate Complex]

Product Formation and Catalyst Regeneration: [Intermediate Complex] → R¹COOR³ + R²OH + Bu₃Sn(OOC₇H₁₅)

The octanoyloxy ligand can influence the Lewis acidity of the tin center. The electron-withdrawing nature of the carboxylate group can enhance the positive charge on the tin atom, thereby increasing its Lewis acidity compared to tetraalkyltin compounds. However, the steric bulk of the butyl and octanoyloxy groups can also play a role in substrate binding and catalytic turnover.

Table 2: Examples of Reactions Catalyzed by this compound as a Lewis Acid
Reaction TypeSubstratesProductRole of Catalyst
EsterificationCarboxylic Acid, AlcoholEsterActivates the carboxylic acid for nucleophilic attack by the alcohol.
TransesterificationEster, AlcoholNew EsterActivates the substrate ester for nucleophilic attack by the alcohol.
Polyurethane FormationDiisocyanate, PolyolPolyurethaneActivates the isocyanate group for nucleophilic attack by the polyol.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. This compound has the potential to act as a catalyst in such reactions, leveraging its Lewis acidic nature to bring multiple reactants together in a coordinated fashion.

While specific examples of MCRs catalyzed exclusively by this compound are not extensively documented in dedicated studies, its known Lewis acidity suggests its applicability in reactions like the Biginelli or Hantzsch reactions, where a Lewis acid is often employed to activate carbonyl components and facilitate cyclization steps.

In a hypothetical MCR, this compound could coordinate to one or more of the carbonyl-containing substrates, thereby lowering the energy barrier for the subsequent nucleophilic additions and cyclization cascades that are characteristic of these reactions. The catalyst would be regenerated at the end of the reaction cycle. The ability of the tin center to coordinate multiple ligands simultaneously could be advantageous in pre-organizing the reactants for the key bond-forming steps.

The development of novel multi-component reactions catalyzed by this compound represents a promising area for future research, with the potential to streamline the synthesis of complex molecular architectures.

Environmental Transformation Pathways of Tributyl Octanoyloxy Stannane and Organotin Degradation

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that lead to the breakdown of chemical compounds. For organotins, these mechanisms are primarily driven by light and water. mst.dk

The photolytic degradation of TBT in water can be quite rapid under favorable conditions, with a quasi-complete degradation (99.8%) observed in some studies after just 30 minutes of photocatalytic treatment, compared to about 10% degradation by photolysis alone under the same conditions. nih.gov This process contributes to the stepwise dealkylation of TBT, forming DBT and subsequently MBT. researchgate.net

Table 1: Factors Influencing Photolytic Degradation of Tributyltin

Factor Influence on Photodegradation Reference
UV Wavelength Effective at 300 nm and 350 nm inchem.org
Water Turbidity High turbidity reduces UV penetration, slowing degradation mst.dk
Light Intensity Higher intensity increases degradation rate mst.dk
Photosensitizers Presence of certain substances can accelerate the process mst.dkinchem.org
Water Depth Degradation is limited to the photic zone where UV light penetrates inchem.orgorst.edu

Hydrolysis is another abiotic process that can contribute to the degradation of organotin compounds. However, the tin-carbon bond is relatively stable under normal environmental pH conditions. mst.dkgelest.com Significant hydrolytic cleavage of the tin-carbon bond in TBT compounds generally occurs only under extreme pH conditions, which are not typically found in natural waters. mst.dkinchem.org Therefore, hydrolysis is considered a minor degradation pathway for TBT in most environmental settings. mst.dk

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation, driven by the metabolic activities of microorganisms, is a primary pathway for the transformation and detoxification of TBT in the environment. researchgate.netresearchgate.net A wide array of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to degrade TBT. mst.dknih.gov

The principal mechanism of TBT biodegradation is a sequential dealkylation process, where butyl groups are progressively removed from the tin atom. researchgate.netnih.gov This stepwise degradation pathway proceeds as follows:

Tributyltin (TBT) → Dibutyltin (B87310) (DBT) → Monobutyltin (B1198712) (MBT) → Inorganic Tin mdpi.com

Each successive dealkylation step results in a compound with significantly lower toxicity. researchgate.netnih.gov For instance, the toxicity of DBT is considerably less than that of TBT, and MBT is even less toxic. researchgate.net This process of progressive detoxification is a crucial element of the natural remediation of TBT-contaminated environments. mdpi.com The rate of this degradation is dependent on various environmental factors such as temperature, oxygen levels, pH, and the availability of nutrients. mst.dk

Studies have shown that in contaminated sediments, TBT can be transformed into inorganic tin through these microbial processes. usgs.gov For example, in one study, TBT concentrations in organic-rich sediments decreased with a half-life of 28 days. usgs.gov

The microbial degradation of TBT is mediated by specific enzymatic activities. researchgate.net While the exact enzymatic pathways are still being fully elucidated, evidence suggests the involvement of enzymes such as dioxygenases. sciepub.comsciepub.com These enzymes can incorporate an oxygen atom into the TBT molecule, leading to the formation of hydroxylated intermediates, such as β-hydroxybutyl-dibutyltin. mst.dksciepub.com These intermediates are then further metabolized, resulting in the cleavage of the tin-carbon bond and the formation of DBT and other byproducts. sciepub.comsciepub.com

Some studies have indicated that the biological oxidation of TBT primarily involves the hydroxylation of carbon-hydrogen bonds at various positions relative to the tin atom. acs.org Although a specific enzyme responsible for catalyzing the tin-carbon cleavage has not yet been definitively isolated, the involvement of enzymatic processes is widely accepted. nih.gov

A diverse range of microorganisms plays a role in the biodegradation of tributyltin. These include various species of bacteria, fungi, and microalgae that have been isolated from contaminated environments and have shown resistance to and the ability to degrade TBT. researchgate.netnih.gov

Bacteria: Numerous bacterial strains, both Gram-negative and Gram-positive, have been identified as capable of degrading TBT. researchgate.netnih.gov Some of the notable genera include Pseudomonas, Alcaligenes, Aeromonas, and Moraxella. mdpi.commdpi.comnih.gov For example, Moraxella osloensis has demonstrated a significant capability to degrade TBT, achieving approximately 80% degradation in 7 days and producing less toxic by-products like DBT and inorganic tin. nih.gov Some bacteria may utilize TBT as a carbon source, incorporating it into their metabolic processes. researchgate.netmdpi.com

Fungi and Algae: In addition to bacteria, fungi and microalgae also contribute to the biotic degradation of TBT. mst.dknih.gov Fungal species have been shown to bioaccumulate and detoxify TBT. nih.gov The cell walls of some fungi contain components like melanin (B1238610) that can bind to TBT, removing it from the solution. nih.gov Microalgae are also capable of degrading TBT through dealkylation. mst.dkresearchgate.net

Table 2: Examples of Microorganisms Involved in Tributyltin Degradation

Microorganism Type Genus/Species Example Degradation Capability Reference
Bacteria Moraxella osloensis Degrades TBT to DBT and inorganic tin. nih.gov
Bacteria Pseudomonas putida Utilizes TBT as a carbon source. mdpi.com
Bacteria Alcaligenes sp. Capable of TBT degradation. mdpi.com
Fungi Not specified Bioaccumulation and detoxification. nih.gov
Algae Not specified Dealkylation of TBT. mst.dkresearchgate.net

Factors Influencing Environmental Degradation Rates

The rate at which Tributyl(octanoyloxy)stannane and its subsequent tributyltin (TBT) derivatives degrade in the environment is not constant. It is governed by a complex interplay of various physicochemical and biological factors. cdc.gov The persistence and transformation pathways are highly dependent on the specific conditions of the environmental compartment, be it water, sediment, or soil. mst.dkices.dk Key factors influencing these degradation rates include temperature, pH, redox conditions, and the presence of other substances that can initiate or assist in the breakdown process. mst.dk

Temperature Effects

Temperature is a critical factor that directly affects both the biotic and abiotic degradation rates of tributyltin (TBT). nih.gov Generally, an increase in temperature accelerates chemical reactions, including abiotic degradation processes like photolysis and thermal degradation. mst.dkljmu.ac.uk However, the effect of temperature on biodegradation—the breakdown by microorganisms—can be more complex.

Research has shown varied responses of TBT biodegradation to temperature changes. In some aquatic systems, biodegradation rates increase with temperature, reaching a plateau at optimal conditions for microbial activity, such as 28°C in certain water microcosm studies. ljmu.ac.uknih.gov Conversely, in some estuarine sediments, TBT biodegradation appears to be more efficient at lower temperatures, suggesting that cold-adapted (psychrophilic) microorganisms are the primary degraders in those specific environments. ljmu.ac.uk In such cases, higher temperatures could decrease the bioavailability of TBT by increasing its adsorption to sediment particles. ljmu.ac.uk At lower temperatures, the half-life of TBT can extend to several months, indicating significantly slower degradation. waterquality.gov.au Seasonal variations in water temperature have been correlated with changes in the concentrations of TBT's degradation products, such as dibutyltin (DBT), further highlighting the influence of temperature on transformation rates in natural harbor waters. nih.gov

Table 1: Influence of Temperature on Tributyltin (TBT) Degradation Half-Life
ConditionTemperatureTBT Half-LifeEnvironmentPrimary Degradation Pathway
Stimulated (Aeration, pH 7.5)28°C11 daysSpiked SedimentBiodegradation
Natural AttenuationNot Specified (Implied Lower)578 daysSpiked SedimentBiodegradation
General ObservationLower TemperaturesSeveral MonthsAquatic SystemsGeneral (Biotic/Abiotic)

pH and Redox Conditions

The pH and redox potential (oxidation-reduction potential) of the environment are fundamental chemical parameters that influence the speciation, bioavailability, and degradation pathways of TBT.

The speciation of TBT is pH-dependent. In the environmentally relevant pH range of 5 to 9, TBT predominantly exists as a neutral hydroxide (B78521) compound, tributyltin hydroxide (TBTOH). cdc.gov Hydrolytic cleavage of the tin-carbon bond, an abiotic degradation process, is generally not significant under typical environmental pH conditions and tends to occur only at extreme pH levels. cdc.govmst.dk However, pH does significantly affect the partitioning of TBT between water and sediment; it is more tightly bound to marine sediments, which typically have a higher pH, compared to freshwater sediments. ices.dk One study noted that within a pH range of 4.3 to 5.7, there was no discernible influence on organotin degradation rates under their specific experimental setup. researchgate.net

Redox conditions determine whether degradation occurs under aerobic (oxygen-rich) or anaerobic (oxygen-poor) conditions. Biodegradation of TBT can proceed in both environments, carried out by various microorganisms, including bacteria, microalgae, and fungi. mst.dk The specific degradation products and the rate of transformation can differ significantly between aerobic and anaerobic pathways. Aerobic degradation is generally faster and leads to the sequential removal of butyl groups, forming dibutyltin (DBT), monobutyltin (MBT), and eventually inorganic tin. waterquality.gov.au Anaerobic degradation in sediments is typically a much slower process, contributing to the high persistence of TBT in these environments. ices.dk

Presence of Initiators or Co-metabolites

The degradation of TBT can be significantly enhanced by the presence of certain chemical or biological substances. These can act as initiators in chemical oxidation processes or as co-metabolites in microbial degradation.

In the context of remediation, chemical initiators are used to generate highly reactive species that can break down persistent pollutants. For TBT, advanced oxidation processes using Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) can be employed. researchgate.net This process initiates the degradation by producing hydroxyl radicals, which are powerful oxidizing agents that effectively degrade TBT in water and sediment leachates. researchgate.net

In biodegradation, the presence of co-metabolites—compounds that microorganisms can use as a primary source of carbon and energy—can stimulate the breakdown of TBT. Studies have shown that stimulating contaminated sediment by adjusting conditions (pH, aeration) and adding specific nutrients can dramatically reduce the half-life of TBT. nih.gov The addition of co-metabolites such as succinate, glycerol, and the amino acid L-arginine has been shown to reduce the half-life of TBT in sediment from 578 days (natural attenuation) to as little as 9 days. nih.gov These substances support the growth and metabolic activity of TBT-degrading microorganisms, thereby enhancing the rate of its detoxification. nih.govresearchgate.net

Table 2: Effect of Co-metabolites and Stimulation on TBT Half-Life in Sediment
ConditionAdded Substances (Co-metabolites)Resulting Half-Life
Natural Attenuation (Control)None578 days
Stimulated (pH 7.5, aeration, 28°C)None11 days
Stimulated + Nutrient AdditionSuccinate, Glycerol, L-arginine9 days
Stimulated + InoculationEnterobacter cloacae10 days

Theoretical and Computational Chemistry Approaches to Tributyl Octanoyloxy Stannane

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intricacies of tributyl(octanoyloxy)stannane. These calculations provide a detailed picture of the molecule's electronic landscape and the energetic profiles of its chemical transformations.

DFT calculations are employed to determine the optimized geometry of this compound and to analyze its electronic structure. These studies reveal the nature of the bonding between the tin atom and the butyl and octanoyloxy ligands. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and distribution of these orbitals indicate the molecule's potential for electron donation and acceptance, which are key to its reactivity. For similar organotin(IV) carboxylates, quantum chemical analysis has shown that the carboxylate moiety often has a major contribution to the formation of both filled and unfilled orbitals, playing a significant role in intramolecular charge transfer during electronic transitions. frontiersin.org

Table 1: Calculated Electronic Properties of a Model Tributyltin Carboxylate System

Property Calculated Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capability
LUMO Energy -0.8 eV Indicates electron-accepting capability
HOMO-LUMO Gap 5.7 eV Relates to chemical reactivity and stability
Dipole Moment 3.5 D Indicates the polarity of the molecule

Note: These values are representative for a model tributyltin carboxylate system and may vary for this compound.

Computational methods are invaluable for mapping out the potential reaction pathways of this compound. For instance, in a study of a related compound, tributyltin p-coumarate, DFT calculations were used to investigate the mechanism of its antioxidant activity. mdpi.com The study explored mechanisms such as electron transfer and hydrogen transfer to neutralize free radicals. mdpi.com Such computational approaches can elucidate the step-by-step processes involved in reactions, identifying key intermediates and the energetic favorability of different pathways. mdpi.com Electronic structure calculations can be performed to identify the stationary structures on the potential energy surfaces for reactions, providing a detailed understanding of the transformation process. nih.gov

A critical aspect of understanding reaction mechanisms is the identification and characterization of transition states. Quantum chemical calculations can locate the transition state structures and calculate their energies, which correspond to the energy barriers of the reaction. nih.gov By mapping the potential energy surface, researchers can construct a detailed energy landscape for a given reaction of this compound. This landscape provides quantitative data on activation energies and reaction enthalpies, explaining the kinetics and thermodynamics of the process. For example, calculations on the transmetalation of an organotin compound with SnCl4 revealed a low energy barrier for the initial step, with a subsequent isomerization process being the rate-controlling step. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For organotin compounds, MD simulations can provide insights into their behavior in different environments, such as in solution or in biological systems. nih.gov These simulations can reveal how this compound interacts with surrounding solvent molecules and its conformational flexibility. In studies of other organotins, MD simulations have been used to investigate their binding to proteins, such as aromatase, revealing that van der Waals interactions are a primary driving force. nih.gov These simulations also highlight the importance of water molecules in mediating interactions between the organotin compound and a protein. nih.gov

Prediction of Reactivity and Selectivity

Theoretical models can be used to predict the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic and steric properties derived from quantum chemical calculations, it is possible to forecast which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. For instance, the calculated atomic charges can indicate regions of high or low electron density, guiding predictions about reactivity. In a study on tributyltin p-coumarate, it was shown how the presence of the tin atom influences the electron-donating character of the ester, thereby affecting its reactivity towards free radicals in different media. mdpi.com

Correlation with Experimental Data and Validation of Models

A crucial step in computational chemistry is the validation of theoretical models against experimental data. For this compound and related compounds, calculated properties are compared with experimental findings to ensure the accuracy of the computational approach. For example, calculated vibrational frequencies from DFT can be compared with experimental infrared (IR) spectra. epstem.net Similarly, calculated NMR chemical shifts can be correlated with experimental NMR data. epstem.net In a study of other organotin(IV) carboxylates, the calculated structure at the B3LYP/6-31G* + LANL2DZ level of theory showed good resemblance to the experimentally determined X-ray single crystal structure. frontiersin.org This correlation between theoretical and experimental results builds confidence in the predictive power of the computational models.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tributyl(octanoyloxy)stannane to achieve high yield and purity?

  • Methodological Approach :

  • Reaction Conditions : Use anhydrous solvents (e.g., hexane) to minimize hydrolysis. Maintain temperatures below 40°C to prevent decomposition .
  • Purification : Column chromatography on silica gel with hexane eluent removes unreacted tributyltin precursors. Monitor purity via TLC (Rf ≈ 0.74–0.76 in hexanes) .
  • Stoichiometry : A 1:1 molar ratio of tributyltin chloride to octanoyloxy nucleophile is critical to avoid side reactions.
    • Data Table :
MethodSolventTemperatureYieldPurityReference
Halide SubstitutionHexane25°C92%95%
Nucleophilic AcylationToluene40°C85%90%

Q. What spectroscopic techniques are effective for characterizing this compound, and how are data interpreted?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., J(¹¹⁷/¹¹⁹Sn-¹H) = 16–18 Hz for Sn–C bonds). For example, δ 1.94 ppm (t, Sn–CH₂) in ¹H NMR .
  • IR Spectroscopy : Confirm ester carbonyl (C=O) at ~1739 cm⁻¹ and Sn–O stretches at 515–588 cm⁻¹ .
    • Common Pitfalls : Decomposition during analysis may introduce impurities, leading to split peaks or baseline noise. Store samples at –10°C in inert atmospheres .

Q. What are the critical safety considerations when handling tributyltin compounds in the laboratory?

  • Hazard Mitigation :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .
  • Ventilation : Employ fume hoods to limit inhalation of vapors (TLV not established; assume acute toxicity) .
  • Waste Disposal : Collect residues in sealed containers labeled for hazardous organotin waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing this compound derivatives?

  • Analysis of Contradictions :

  • Isomerism : Steric effects may cause unexpected splitting in Sn–CH₂ signals. Compare experimental data with computational models (DFT calculations) .
  • Impurity Identification : Use HRMS to detect byproducts (e.g., [M – C₄H₉]+ fragments at m/z 374.9626) .
    • Case Study : Tributyl(chloromethyl)stannane (δ 3.06 ppm) vs. tributyl(iodomethyl)stannane (δ 1.94 ppm) shows Sn–CH₂ coupling shifts due to halide electronegativity .

Q. What methodologies assess the thermal stability and decomposition pathways of this compound under varying conditions?

  • Experimental Design :

  • Thermogravimetric Analysis (TGA) : Measure mass loss at 100–300°C to identify decomposition thresholds.
  • GC-MS : Detect volatile byproducts (e.g., tributyltin hydride or octanoic acid) .
    • Data Table :
ConditionDecomposition OnsetMajor ByproductsReference
Air, 25°C7 daysTributyltin oxide
N₂, 150°C2 hoursOctanoic acid, SnO₂

Q. How do regulatory restrictions impact the procurement and use of this compound in international collaborations?

  • Compliance Strategies :

  • Documentation : Submit Material Safety Data Sheets (MSDS) and CAS-specific export permits under the Rotterdam Convention .
  • Alternatives : Explore less toxic catalysts (e.g., triethyltin derivatives) if restricted by China’s Circular No. 65 .
    • Case Law : Tributyl(lauroyloxy)stannane (CAS 3090-36-6) is restricted in China; similar protocols apply to octanoyloxy analogs .

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